molecular formula C9H12F3NO4 B6174903 4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid CAS No. 2503202-25-1

4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid

Cat. No.: B6174903
CAS No.: 2503202-25-1
M. Wt: 255.2
InChI Key:
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Description

4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid is a compound with the molecular formula C7H11NO2.C2HF3O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid typically involves the reaction of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted spirocyclic compounds.

Scientific Research Applications

4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-azaspiro[2.4]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.

    4-spirocyclopropyl proline: A related compound used in the synthesis of biologically active molecules.

Uniqueness

4-azaspiro[2.4]heptane-5-carboxylic acid, trifluoroacetic acid is unique due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which can enhance its chemical stability and biological activity compared to similar compounds.

Properties

CAS No.

2503202-25-1

Molecular Formula

C9H12F3NO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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